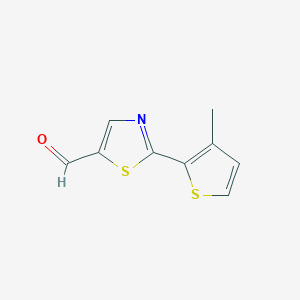

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H7NOS2 |

|---|---|

Molecular Weight |

209.3 g/mol |

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H7NOS2/c1-6-2-3-12-8(6)9-10-4-7(5-11)13-9/h2-5H,1H3 |

InChI Key |

BKUIXJQAQGFQOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=NC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3-methylthiophene-2-carbaldehyde with a thiazole derivative. One common method is the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol . The reaction mixture is stirred for 1-2 hours and then cooled to room temperature to precipitate the product, which is then filtered and dried.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticonvulsant and antinociceptive activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as GABA transporters . The compound’s antinociceptive effects are linked to its affinity for the TRPV1 receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carbaldehyde derivatives exhibit diverse properties depending on substituents at position 2. Below is a comparative analysis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde and its analogs:

Table 1: Structural and Functional Comparison of Thiazole-5-carbaldehyde Derivatives

Key Findings:

Electronic Effects :

- Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) enhance electrophilicity at the carbaldehyde group, facilitating nucleophilic addition reactions. These groups also improve metabolic stability in drug candidates .

- Electron-donating groups (e.g., -OCH₃, -CH₃) increase solubility and may modulate interactions with hydrophobic targets .

Biological Relevance :

- Piperazine-substituted analogs (e.g., 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde) are hypothesized to interact with central nervous system receptors due to the basic nitrogen in piperazine .

- Halogenated derivatives (e.g., 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde) are common in antimicrobial and anticancer agents due to halogen-mediated DNA intercalation or enzyme inhibition .

Synthetic Utility :

- The carbaldehyde group enables condensation reactions (e.g., formation of Schiff bases, hydrazones), making these compounds key intermediates for synthesizing larger heterocyclic systems .

- Thiophene-containing derivatives (e.g., the target compound) may exhibit unique optoelectronic properties, useful in materials science .

Physical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. For instance, the 4-(trifluoromethyl)phenyl derivative (mp 131–133°C) has higher rigidity due to the bulky CF₃ group .

Biological Activity

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound notable for its structural features, including thiophene and thiazole rings. These components are frequently associated with significant biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is . Its structure is characterized by:

- A thiazole ring that contributes to its biological activity.

- A thiophene moiety , which enhances its electronic properties.

- An aldehyde functional group , which may play a role in its reactivity and interaction with biological targets.

The biological activity of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. Preliminary studies suggest it may act by:

- Inhibiting specific enzymes involved in metabolic pathways.

- Modulating receptor activity , which can lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can effectively inhibit the growth of various bacterial strains. The potential mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of critical metabolic enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde | Escherichia coli | 32 µg/mL |

| Thiazole Derivative A | Staphylococcus aureus | 16 µg/mL |

| Thiazole Derivative B | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has been explored through various in vitro studies. The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The findings revealed:

- An IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The efficacy of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can be influenced by structural modifications. Key observations include:

- Substitution Patterns : The presence of electron-donating groups at specific positions enhances activity.

- Ring Modifications : Alterations to the thiazole or thiophene rings can significantly impact potency and selectivity against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Activity |

|---|---|

| Methyl group at position 3 | Increased cytotoxicity |

| Halogen substitution | Enhanced antimicrobial activity |

Q & A

Q. Key Optimization Strategies :

Q. Example Reaction Setup :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 20°C | Cross-coupling | |

| 2 | α-bromoaldehyde, thioamide, DMF, 60°C | Thiazole ring formation |

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde?

Methodological Answer:

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .

Advanced: How can computational methods like DFT predict the electronic properties or reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Electron Density Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use functionals like B3LYP with 6-311+G(d,p) basis sets .

- Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions identify regions prone to electrophilic attack (e.g., aldehyde group) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess stability .

Case Study :

DFT analysis of thiazole-carbaldehyde derivatives reveals enhanced electrophilicity at the aldehyde group, guiding functionalization strategies .

Advanced: What strategies resolve contradictions in reported bioactivity data for thiazole-carbaldehyde derivatives?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Validate results via dose-response curves (IC₅₀ values) .

- Data Triangulation : Cross-reference with molecular docking (e.g., binding affinity to α-glucosidase) and in vivo models .

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. methylthiophene derivatives) to isolate substituent effects .

Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or agar diffusion protocols .

Advanced: How does the thiophene-thiazole conjugation influence the compound's photophysical properties?

Methodological Answer:

- Conformational Analysis :

- TD-DFT Calculations : Predict absorption spectra and charge-transfer transitions .

Basic: What are the best practices for crystallographic characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Validation : Check R-factor (<5%) and residual electron density maps .

Example : SHELXL refinement for thiazole derivatives achieves <1 Å resolution for bond-length accuracy .

Advanced: How to design derivatives to enhance specific pharmacological properties?

Methodological Answer:

- Rational Design :

- SAR Studies : Correlate substituents (e.g., methyl vs. fluorine) with bioactivity using QSAR models .

Case Study : 2-(4-Fluorophenyl) analogs show enhanced α-glucosidase inhibition (IC₅₀ = 12 µM) compared to methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.